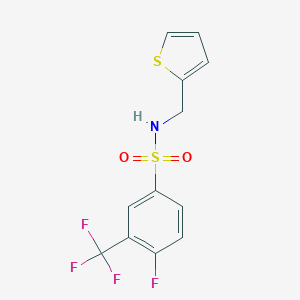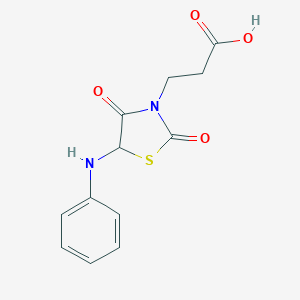![molecular formula C29H20O B246427 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one, also known as DPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPP is a polycyclic aromatic hydrocarbon that has a unique structure, making it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is not fully understood, but it is believed to act as an electron acceptor in organic electronic devices. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has a high electron affinity, which allows it to efficiently accept electrons from other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one, but it has been found to be non-toxic in animal studies. However, further research is needed to fully understand the potential effects of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one in lab experiments is its excellent stability and solubility. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is also relatively easy to synthesize, making it a readily available material for researchers. However, one limitation of using 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is its complex structure, which can make it difficult to study and manipulate in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one. One area of interest is the development of new synthetic methods for 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential applications of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one in other fields, such as catalysis and materials science. Finally, more research is needed to fully understand the mechanism of action of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one and its potential effects on biological systems.
Métodos De Síntesis
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one can be synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The synthesis of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one can be challenging due to its complex structure, but recent advancements in synthetic methods have made it more accessible.
Aplicaciones Científicas De Investigación
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been found to have excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors and organic solar cells. Additionally, 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been shown to have excellent stability and solubility, making it an ideal material for use in organic electronic devices.
Propiedades
Fórmula molecular |
C29H20O |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1,3-diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C29H20O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18,25-26H |
Clave InChI |
AGWYEPSKPQEXTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)





![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)